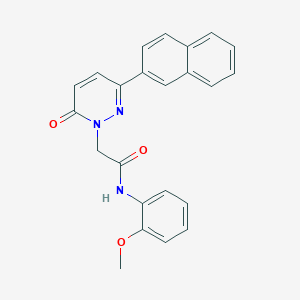![molecular formula C15H24O9 B5620572 4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid](/img/structure/B5620572.png)
4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid is a complex organic compound with a molecular formula of C15H21N3O9 It is known for its unique structure, which includes multiple carboxypropyl groups and a trioxan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the trioxan ring, followed by the introduction of carboxypropyl groups. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3,5-bis(3-carboxypropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]butanoic acid
- 4-[4,6-bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]pentanoic acid
Uniqueness
4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid is unique due to its specific arrangement of carboxypropyl groups and the presence of a trioxan ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
4-[4,6-bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O9/c16-10(17)4-1-7-13-22-14(8-2-5-11(18)19)24-15(23-13)9-3-6-12(20)21/h13-15H,1-9H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBAPWGMKZTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1OC(OC(O1)CCCC(=O)O)CCCC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)

![4-chloro-N-{[(2E)-3-phenylprop-2-enoyl]oxy}benzamide](/img/structure/B5620504.png)
![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)
![5-Methyl-3-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B5620513.png)
![4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid](/img/structure/B5620516.png)
![(5-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}-2-furyl)methanol](/img/structure/B5620527.png)
![1-[(5-Nitrothiophen-2-yl)methyl]azocane](/img/structure/B5620538.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5620552.png)
![N'-[(2,6-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5620557.png)
![1-[(3,4-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5620561.png)
![1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5620569.png)
![2-ethyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620583.png)
